2-[(1-Carboxybutyl)sulfanyl]benzoic acid
Description
2-[(1-Carboxybutyl)sulfanyl]benzoic acid is a benzoic acid derivative characterized by a sulfanyl (-S-) group at the 2-position of the benzene ring, linked to a 1-carboxybutyl chain (-CH₂-CH₂-CH₂-CH(COOH)-). The carboxybutyl chain may influence solubility, steric hindrance, and hydrogen-bonding capacity, distinguishing it from shorter-chain or differently substituted derivatives .
Properties
CAS No. |
54862-56-5 |
|---|---|
Molecular Formula |
C12H14O4S |
Molecular Weight |
254.30 g/mol |
IUPAC Name |
2-(1-carboxybutylsulfanyl)benzoic acid |
InChI |
InChI=1S/C12H14O4S/c1-2-5-10(12(15)16)17-9-7-4-3-6-8(9)11(13)14/h3-4,6-7,10H,2,5H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
JHCASAOHBACZSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)SC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Carboxybutyl)sulfanyl]benzoic acid typically involves the reaction of benzoic acid derivatives with thiol-containing compounds. One common method is the nucleophilic substitution reaction where a benzoic acid derivative reacts with a thiol in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or ethanol .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[(1-Carboxybutyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2-[(1-Carboxybutyl)sulfanyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[(1-Carboxybutyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carboxyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Benzoic Acid Derivatives
*Predicted properties based on analogs.
Key Observations:
Chain Length and Functional Groups :
- Longer chains (e.g., 4-carbon in the target compound) increase molecular weight and steric bulk compared to derivatives like 2-[(carboxymethyl)sulfanyl]benzoic acid (1-carbon chain). This may reduce solubility but enhance target binding specificity .
- Carboxylic acid termini (as in the target compound) improve water solubility compared to carboxamide or nitrobenzothiazole derivatives, which are more lipophilic .
Chirality: Compounds with asymmetric carbons (e.g., 1-carboxybutyl or 1-carbamoylethyl chains) exist as enantiomers, which may exhibit divergent biological activities. For example, 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids are synthesized as R/S mixtures, complicating pharmacological optimization .
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